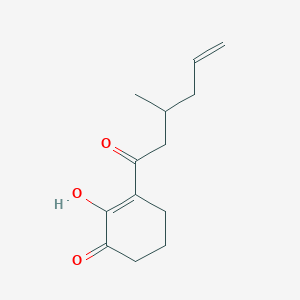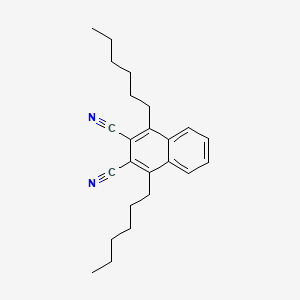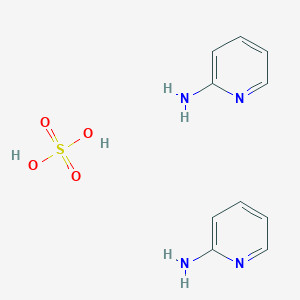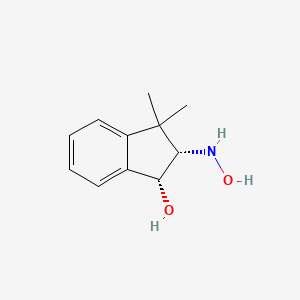
Dimethyl(phenyl)silyl hypochlorite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(phenyl)silyl hypochlorite is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenyl group, and a hypochlorite group
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)silyl hypochlorite can be synthesized through the reaction of dimethyl(phenyl)silyl chloride with sodium hypochlorite. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of an inert solvent such as dichloromethane. The reaction proceeds as follows:
(CH3)2PhSiCl+NaOCl→(CH3)2PhSiOCl+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive hypochlorite group.
化学反応の分析
Types of Reactions
Dimethyl(phenyl)silyl hypochlorite undergoes various chemical reactions, including:
Oxidation: The hypochlorite group can participate in oxidation reactions, converting alcohols to aldehydes or ketones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hypochlorite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include alcohols and mild oxidizing agents. The reaction typically occurs at room temperature.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions to replace the hypochlorite group.
Major Products
Oxidation: Aldehydes or ketones, depending on the starting alcohol.
Substitution: Various organosilicon compounds with different functional groups replacing the hypochlorite group.
科学的研究の応用
Dimethyl(phenyl)silyl hypochlorite has several applications in scientific research:
Organic Synthesis: Used as a reagent for the selective oxidation of alcohols and as a precursor for other organosilicon compounds.
Materials Science:
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s reactivity may be explored for developing new biochemical tools or therapeutic agents.
作用機序
The mechanism of action of dimethyl(phenyl)silyl hypochlorite involves the reactivity of the hypochlorite group. In oxidation reactions, the hypochlorite group acts as an oxidizing agent, transferring oxygen to the substrate. In substitution reactions, the hypochlorite group is displaced by nucleophiles, forming new organosilicon compounds.
類似化合物との比較
Similar Compounds
Dimethyl(phenyl)silyl chloride: Similar structure but with a chloride group instead of hypochlorite.
Dimethyl(phenyl)silyl lithium: Contains a lithium atom instead of hypochlorite, used in different types of reactions.
Uniqueness
Dimethyl(phenyl)silyl hypochlorite is unique due to the presence of the hypochlorite group, which imparts distinct reactivity compared to other organosilicon compounds. This makes it valuable for specific oxidation and substitution reactions that are not easily achieved with other compounds.
特性
CAS番号 |
142634-35-3 |
|---|---|
分子式 |
C8H11ClOSi |
分子量 |
186.71 g/mol |
IUPAC名 |
[dimethyl(phenyl)silyl] hypochlorite |
InChI |
InChI=1S/C8H11ClOSi/c1-11(2,10-9)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChIキー |
QMYUPYMPYYYOEV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=CC=C1)OCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide](/img/structure/B15163707.png)
![Methane, trifluoro[(iodomethyl)sulfonyl]-](/img/structure/B15163711.png)
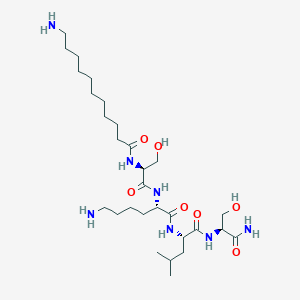
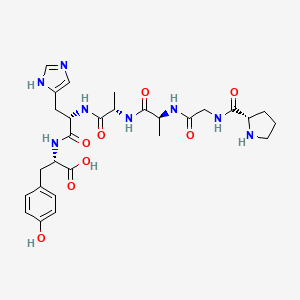
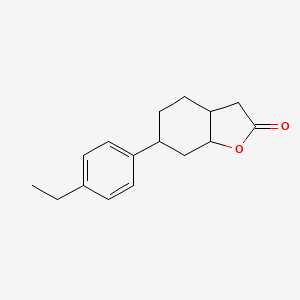
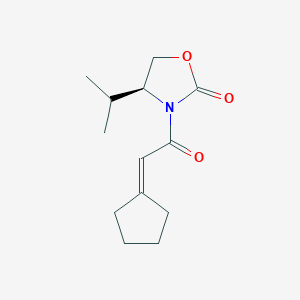
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)
